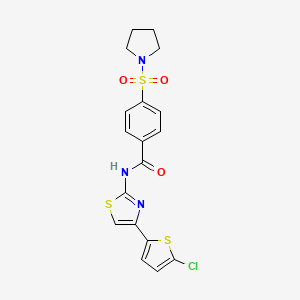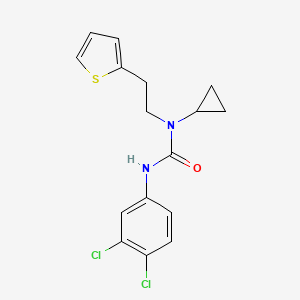
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, commonly known as CTB, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CTB is a heterocyclic compound that has a thiazole and benzamide group attached to a pyrrolidine ring.
Mechanism of Action
The mechanism of action of CTB is not fully understood. However, it has been found to inhibit the activity of various enzymes, such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes. CTB has also been found to inhibit the expression of various genes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
CTB has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. CTB has also been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is involved in various physiological processes, such as muscle contraction and memory formation.
Advantages and Limitations for Lab Experiments
CTB has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to have low toxicity and high solubility in aqueous solutions. However, CTB has some limitations for lab experiments. It has poor membrane permeability, which limits its use in in vivo experiments. It also has limited selectivity, as it inhibits the activity of various enzymes and genes.
Future Directions
There are several future directions for the research on CTB. One direction is to develop more selective analogs of CTB that can target specific enzymes or genes. Another direction is to investigate the potential applications of CTB in the treatment of other diseases, such as diabetes and cardiovascular diseases. Furthermore, the development of CTB-based drug delivery systems can enhance its efficacy and reduce its toxicity.
Synthesis Methods
The synthesis of CTB involves the reaction of 5-chloro-2-thiophenecarboxylic acid with thionyl chloride, followed by the reaction with 2-aminothiazole and 4-(pyrrolidin-1-ylsulfonyl)aniline. The final product is obtained by recrystallization from ethanol.
Scientific Research Applications
CTB has been found to have potential applications in various fields of scientific research. It has been extensively studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro. CTB has also been found to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, as it has been found to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, respectively.
properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S3/c19-16-8-7-15(27-16)14-11-26-18(20-14)21-17(23)12-3-5-13(6-4-12)28(24,25)22-9-1-2-10-22/h3-8,11H,1-2,9-10H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCATWPHKDLMGJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Chloropyrido[2,3-b]pyrazine](/img/structure/B2912194.png)
![2-Decyl-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B2912195.png)
![Ethyl 2-(benzo[d]thiazole-2-carboxamido)thiophene-3-carboxylate](/img/structure/B2912196.png)





![2-[(2,4-Dimethylphenyl)sulfanyl]-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2912206.png)


![2-[C-phenyl-N-[3-(trifluoromethyl)phenyl]carbonimidoyl]indene-1,3-dione](/img/structure/B2912211.png)